

Early-Phase Clinical Trial Results for Etavopivat: A Technical Overview

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Compound of Interest		
Compound Name:	(Rac)-Etavopivat	
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Introduction

Etavopivat (formerly FT-4202) is an investigational, orally administered, selective small-molecule allosteric activator of the erythrocyte pyruvate kinase-R (PKR) enzyme.[1][2][3] It is currently in development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies like thalassemia.[2][4] Early-phase clinical trials have focused on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of etavopivat, as well as its preliminary efficacy in improving hematologic and hemolysis markers. This document provides a detailed technical summary of the core findings from these initial studies.

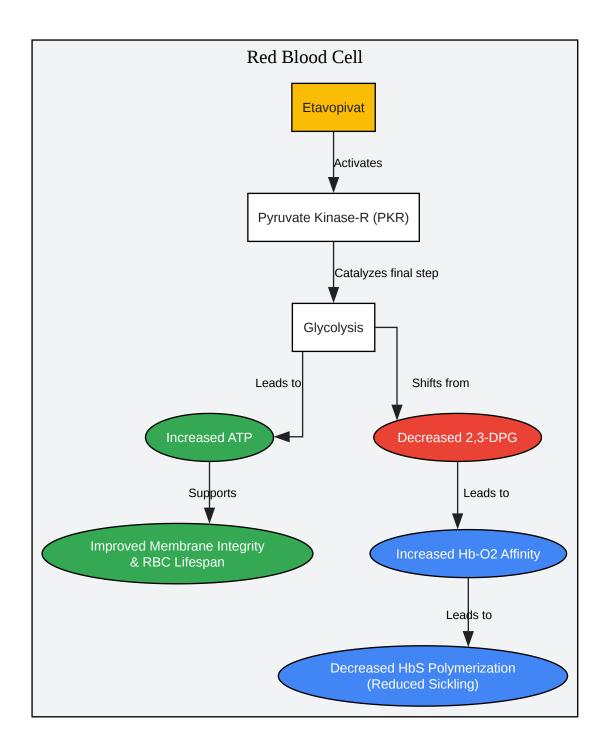
Mechanism of Action

Etavopivat targets the final, rate-limiting step in glycolysis within red blood cells (RBCs), which is catalyzed by PKR. By allosterically activating PKR, etavopivat enhances glycolytic activity, leading to two primary downstream effects crucial for RBC health, particularly in the context of SCD:

- Increased ATP Production: Enhanced glycolysis leads to a greater production of adenosine triphosphate (ATP). ATP is vital for maintaining RBC membrane integrity, deformability, and overall lifespan.
- Decreased 2,3-DPG Levels: The activation of PKR shunts the glycolytic pathway away from the production of 2,3-diphosphoglycerate (2,3-DPG). A reduction in intracellular 2,3-DPG



levels increases the affinity of hemoglobin for oxygen. In SCD, this heightened oxygen affinity is proposed to reduce the polymerization of sickle hemoglobin (HbS), thereby mitigating RBC sickling, improving RBC function, and extending their lifespan.



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Caption: Mechanism of action for Etavopivat in red blood cells.

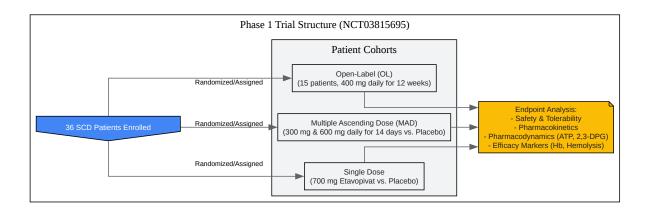


Phase 1 Clinical Trial (NCT03815695) Experimental Protocol

The first-in-human Phase 1 study was a multicenter, randomized, placebo-controlled, double-blind trial designed to assess the safety, PK, and PD of etavopivat in both healthy volunteers and patients with SCD.

- Study Population: The trial enrolled 90 healthy adults and 36 adult and adolescent patients with SCD (ages 15-64).
- Study Design: The trial consisted of three parts for the SCD patient cohorts:
 - Part 1 (Single Dose): A single-dose cohort where patients received 700 mg of etavopivat or a placebo.
 - Part 2 (Multiple Ascending Dose MAD): Two cohorts receiving multiple ascending doses of etavopivat (300 mg and 600 mg once daily) or placebo for a median of 14 days.
 - Part 3 (Open-Label OL): An open-label cohort where 15 patients received 400 mg of etavopivat once daily for 12 weeks.
- Key Endpoints: The primary endpoints focused on safety and tolerability. Secondary and
 exploratory endpoints included pharmacokinetic profiles, changes in hematologic parameters
 (hemoglobin, reticulocyte count), markers of hemolysis (bilirubin, lactate dehydrogenase),
 and pharmacodynamic markers (ATP, 2,3-DPG).





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Caption: Experimental workflow of the Phase 1 trial for Etavopivat.

Quantitative Data Summary

Data from the open-label cohort (400 mg once daily for 12 weeks) provided the most comprehensive look at the preliminary efficacy of etavopivat.

Table 1: Hematologic and Pharmacodynamic Responses (Open-Label Cohort)



Parameter	Result	Citation(s)
Hemoglobin (Hb) Response	Mean maximal increase of 1.6 g/dL (range: 0.8-2.8 g/dL).	
73.3% of patients achieved a Hb increase of >1.0 g/dL.		
ATP Levels	Nearly doubled from baseline.	_
2,3-DPG Levels	Sustained decrease of approximately 30% over the 12-week period.	
Oxygen Affinity (P50)	Significantly reduced (P=0.0007), indicating increased Hb-O2 affinity.	-
Point of Sickling	Shifted to a lower oxygen tension (P=0.0034).	-

Table 2: Markers of Hemolysis (Open-Label Cohort)

Marker	Trend	Citation(s)
Absolute Reticulocyte Count	Decreased from baseline.	_
Indirect Bilirubin	Decreased from baseline.	
Lactate Dehydrogenase (LDH)	Decreased from baseline.	
Erythropoietin (EPO)	Decreased from baseline.	-

Table 3: Safety and Tolerability (Open-Label Cohort)



Adverse Event (AE) Profile	Details	Citation(s)
General Tolerability	Generally well-tolerated.	
AE Severity	Most AEs were Grade 1 or 2 and consistent with underlying SCD.	
Serious AEs (SAEs)	Five patients experienced SAEs.	
Most Common AE	Vaso-occlusive pain event (n=7).	-

Ongoing and Future Studies

Based on the promising results from the Phase 1 trial, several later-phase studies have been initiated to further evaluate the efficacy and safety of etavopivat.

- HIBISCUS Trial (NCT04624659): A large-scale Phase 2/3 clinical trial to assess the efficacy
 of 200 mg and 400 mg daily doses of etavopivat compared to a placebo in reducing vasoocclusive crises (VOCs) and increasing hemoglobin levels over 52 weeks.
- GLADIOLUS Trial (NCT04987489): An open-label Phase 2 study evaluating etavopivat in patients with SCD who require regular blood transfusions, as well as in patients with transfusion-dependent and non-transfusion-dependent thalassemia.

Conclusion

The early-phase clinical trial data for etavopivat demonstrate a favorable safety profile and strong evidence of target engagement. The observed mechanism-based effects—a decrease in 2,3-DPG and an increase in ATP—translated into clinically meaningful improvements in hemoglobin levels and a reduction in markers of hemolysis in patients with sickle cell disease. These foundational results support the continued investigation of etavopivat in larger, later-stage clinical trials as a potential disease-modifying therapy for SCD and other related disorders.



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